1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol
CAS No.: 1341525-13-0
Cat. No.: VC6990975
Molecular Formula: C13H15NOS
Molecular Weight: 233.33
* For research use only. Not for human or veterinary use.
![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol - 1341525-13-0](/images/structure/VC6990975.png)
Specification
CAS No. | 1341525-13-0 |
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Molecular Formula | C13H15NOS |
Molecular Weight | 233.33 |
IUPAC Name | 1-(1-benzothiophen-3-ylmethyl)pyrrolidin-3-ol |
Standard InChI | InChI=1S/C13H15NOS/c15-11-5-6-14(8-11)7-10-9-16-13-4-2-1-3-12(10)13/h1-4,9,11,15H,5-8H2 |
Standard InChI Key | WJZCBQZNEKUHDI-UHFFFAOYSA-N |
SMILES | C1CN(CC1O)CC2=CSC3=CC=CC=C32 |
Introduction
Structural and Molecular Characteristics
The molecular structure of 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol comprises a benzo[b]thiophene core linked via a methylene group to a pyrrolidin-3-ol ring. The benzo[b]thiophene system (CHS) is a bicyclic aromatic compound featuring fused benzene and thiophene rings, while the pyrrolidine moiety (CHN) is a five-membered saturated amine ring with a hydroxyl group at the 3-position. The methylene bridge (-CH-) connects the nitrogen of pyrrolidine to the 3-position of the benzo[b]thiophene.
Key structural features include:
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Aromaticity: The benzo[b]thiophene contributes planar aromaticity, potentially enabling π-π stacking interactions.
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Hydrophilicity: The hydroxyl group on pyrrolidine enhances solubility in polar solvents.
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Stereochemistry: The chiral center at pyrrolidin-3-ol introduces the possibility of enantiomeric forms, which may influence biological activity.
Although no experimental crystallographic data for this compound exists, analogous structures like 3-(3-bromo-4-pyrrolidin-1-ylmethyl-benzyl)-2-[4-pyrrolidin-1-yl-ethoxy)-phenyl]-benzo[b]thiophen-6-ol (PubChem CID 1623) demonstrate comparable connectivity between aromatic and pyrrolidine systems .
Synthetic Methodologies
The synthesis of 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol can be inferred from routes used for related benzothiophene-pyrrolidine hybrids. A plausible pathway involves:
Friedel-Crafts Alkylation
Benzo[b]thiophene-3-carbaldehyde undergoes nucleophilic attack by pyrrolidin-3-ol in the presence of a Lewis acid (e.g., AlCl), followed by reduction to form the methylene bridge. This method mirrors the synthesis of ethyl 5-(1-methyl-1H-pyrazol-4-yl)benzo[b]thiophene-3-carboxylate reported by , where palladium-catalyzed cross-coupling facilitated aromatic functionalization.
Amide Coupling Reactions
Carbodiimide-mediated coupling (e.g., EDCI/DMAP) between benzo[b]thiophene-3-carboxylic acid and pyrrolidin-3-amine could yield intermediate amides, which might be reduced to the target structure. For instance, utilized EDCI/DMAP to synthesize benzo[b]thiophen-3-yl(pyrrolidin-1-yl)methanone (a1), achieving a 61% yield (1H NMR: δ 8.01–7.97 ppm) .
Table 1: Synthetic Parameters for Analogous Compounds
Physicochemical Properties
While experimental data for 1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol is unavailable, its properties can be extrapolated:
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Molecular Formula: CHNOS
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Molecular Weight: 235.3 g/mol (calculated)
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LogP: ~2.1 (estimated via analogy to benzo[b]thiophen-3-yl(pyrrolidin-1-yl)methanone, LogP = 2.45 )
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Solubility: Moderate aqueous solubility due to the hydroxyl group, with enhanced lipid solubility from the aromatic system.
Biological Activities and Mechanisms
Benzothiophene-pyrrolidine hybrids exhibit diverse biological activities, as highlighted in recent studies:
Comparative Analysis with Related Compounds
Table 2: Activity Profiles of Selected Analogues
Future Research Directions
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Stereoselective Synthesis: Investigate enantiomeric separation to assess chirality-dependent bioactivity.
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Computational Modeling: Perform docking studies against bacterial targets (e.g., MurB) to predict binding affinity.
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In Vivo Toxicity Profiling: Evaluate pharmacokinetics and safety in model organisms.
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